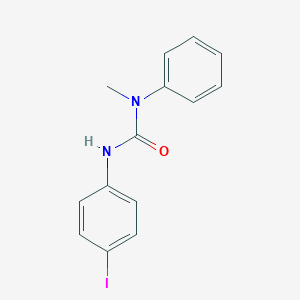
Urea, N/'-(4-iodophenyl)-N-methyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- is a compound belonging to the class of organic compounds known as N-phenylureas. These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group. The presence of the iodine atom in the para position of the phenyl ring makes this compound particularly interesting for various applications in scientific research and industry .
Métodos De Preparación
The synthesis of Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- typically involves the reaction of 4-iodoaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes
Mecanismo De Acción
The mechanism of action of Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to disrupt microtubule formation, which is crucial for cell division. This disruption can lead to the inhibition of cancer cell growth. The compound’s ability to interact with specific enzymes and proteins also contributes to its biological activities .
Comparación Con Compuestos Similares
Similar compounds to Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- include:
N-cyclohexyl-N’-(4-iodophenyl)urea: This compound also contains an iodophenyl group but differs in the substitution on the nitrogen atom.
N-(4-iodophenyl)-N’-(2-chloroethyl)urea: Known for its antitumor activity, this compound has a chloroethyl group instead of a methyl group.
The uniqueness of Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
112449-24-8 |
|---|---|
Fórmula molecular |
C14H13IN2O |
Peso molecular |
352.17 g/mol |
Nombre IUPAC |
3-(4-iodophenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H13IN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |
Clave InChI |
LWMPMRNCBQOJMH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















